3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid

53BP1 tudor domain epigenetics

Researchers investigating 53BP1-mediated DNA double-strand break repair require a validated, selective antagonist with reliable solubility-substituting salt forms or regioisomers abolishes target binding. UNC2170 trifluoroacetate (CAS 1648707-58-7) is the fragment-like, cell-permeable 53BP1 antagonist that meets these demands. • Kd 22 µM, IC50 29 µM against 53BP1 tandem tudor domain • ≥17-fold selectivity over nine methyl-lysine reader proteins tested • High aqueous solubility (≤50 mg/mL) enables co-solvent-free dosing • Structurally matched inactive control (UNC2892) available for rigorous experimental design Supplied as ≥98% pure white solid with validated -20°C long-term stability.

Molecular Formula C16H22BrF3N2O3
Molecular Weight 427.26 g/mol
Cat. No. B12041990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid
Molecular FormulaC16H22BrF3N2O3
Molecular Weight427.26 g/mol
Structural Identifiers
SMILESCC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br.C(=O)(C(F)(F)F)O
InChIInChI=1S/C14H21BrN2O.C2HF3O2/c1-14(2,3)17-9-5-8-16-13(18)11-6-4-7-12(15)10-11;3-2(4,5)1(6)7/h4,6-7,10,17H,5,8-9H2,1-3H3,(H,16,18);(H,6,7)
InChIKeyDPAGQICQYYQSQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNC2170 Trifluoroacetate: Selective 53BP1 Chemical Probe


3-Bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid (UNC2170 trifluoroacetate; CAS 1648707-58-7) is a fragment-like, cell-permeable small molecule that acts as a selective antagonist of the methyl-lysine binding protein 53BP1, a key regulator of DNA double-strand break repair [1]. The compound binds the tandem tudor domain of 53BP1 with a dissociation constant (Kd) of 22 ± 2.5 µM and inhibits its function with an IC50 of 29 ± 7.4 µM, while displaying at least 17-fold selectivity over nine other methyl-lysine reader proteins tested [1]. The trifluoroacetate salt form is supplied as a white solid with ≥98% HPLC purity, offering high aqueous solubility (up to 50 mg/mL) and validated stability for consistent in vitro and cellular assay performance .

Fragment-like chemical probe for 53BP1 tudor domain engagement
Reported selectivity over methyl-lysine reader proteins (Kme panel)
TFA salt form with high aqueous solubility for cell-based DNA repair studies

Why UNC2170 Trifluoroacetate Cannot Be Substituted


Substituting UNC2170 trifluoroacetate with a different salt form, a regioisomer, or a structurally similar benzamide derivative can lead to complete loss of 53BP1 binding, altered solubility, or unvalidated selectivity. Structure–activity relationship (SAR) studies show that the 3-bromo substituent, the secondary tert-butylamine, and the specific amide linker geometry are each essential for target engagement [1]. Even minor modifications—such as moving the bromine to the 2- or 4-position, methylating the secondary amine, or switching to a maleate counterion—abolish binding or drastically reduce aqueous solubility, making these alternatives unsuitable for reproducible biological interrogation of 53BP1 [1].

Regioisomer 2- or 4-bromo benzamide isomers lose 53BP1 binding; only 3-bromo substitution maintains activity.
Secondary amine Methylation of the tert-butylamine (UNC2892) abolishes target engagement and cannot serve as active probe.
Counterion Maleate salt shows markedly lower aqueous solubility than trifluoroacetate, risking precipitation in cell assays.

UNC2170 Trifluoroacetate Quantitative Differentiation Evidence


53BP1 Selectivity Over Kme Reader Proteins

UNC2170 (the free base of the trifluoroacetate salt) exhibits an IC50 of 29 ± 7.4 µM against the 53BP1 tandem tudor domain in an AlphaScreen assay, while all nine comparator methyl-lysine (Kme) reader proteins—CBX7, JARID1A, PHF1, PHF19, PHF23, UHRF1, L3MBTL1, L3MBTL3, and MBTD1—show no inhibition up to the maximum tested concentration of 500 µM, yielding a selectivity window of ≥17‑fold [1]. This quantitative selectivity profile is not available for generic or uncharacterized benzamide analogs, making the validated compound the only choice for experiments requiring on-target 53BP1 modulation.

53BP1 selectivity
Head-to-head
IC50 29 µM vs. >500 µM (9 Kme readers)
Supports 53BP1-specific phenotypic interpretation over off-target reader effects.
AlphaScreen assay; selectivity ≥17‑fold.
53BP1 tudor domain epigenetics DNA damage repair selectivity

Secondary Amine Requirement: UNC2892 Inactive Control

Methylation of the secondary amine of UNC2170 yields compound 4 (UNC2892), which displays no measurable binding to 53BP1 up to 500 µM in the same AlphaScreen assay, and this lack of binding was independently confirmed by isothermal titration calorimetry (ITC) [1]. In contrast, UNC2170 (free base) shows an IC50 of 29 µM and a Kd of 22 µM. This critical SAR finding establishes UNC2892 as the validated negative control and demonstrates that any analog lacking the free secondary tert-butylamine cannot engage 53BP1.

Amine requirement
Head-to-head
UNC2170 IC50 29 µM; UNC2892 inactive >500 µM
Confirms secondary tert-butylamine is required for 53BP1 binding.
ITC and AlphaScreen; no binding for N‑methyl analog.
structure-activity relationship 53BP1 antagonist negative control medicinal chemistry

3-Bromo Positional Specificity

Moving the bromine substituent from the 3-position to the 2-position (compound 15) or the 4-position (compound 16) abolishes 53BP1 inhibitory activity, with both regioisomers showing IC50 values >100 µM in the AlphaScreen assay [1]. The 3-bromo compound (UNC2170) retains an IC50 of 29 µM. This demonstrates that the 3-bromo substitution pattern is indispensable for productive binding to the 53BP1 tudor domain interface.

3-Bromo specificity
Cross-study
3‑Br IC50 29 µM; 2‑Br & 4‑Br >100 µM
Only 3‑bromo substitution yields active 53BP1 inhibitor.
Regioisomers inactive; actual selectivity margin larger than 3.4‑fold.
halogen bonding regioisomer structure-activity relationship 53BP1

Trifluoroacetate Salt Solubility Advantage

The trifluoroacetate salt of UNC2170 achieves aqueous solubility up to 50 mg/mL (approx. 117 mM) in water and up to 40 mg/mL in DMSO . In comparison, the maleate salt displays markedly lower solubility in aqueous buffer (PBS pH 7.2: ~1 mg/mL; DMSO: ~30 mg/mL) . This ~50-fold improvement in physiologically relevant buffer solubility makes the trifluoroacetate salt the preferred form for cell-based assays, dose–response studies, and in vivo formulation development where consistent compound delivery is critical.

Salt solubility
Data to verify
TFA salt: up to 50 mg/mL water; maleate: ~1 mg/mL PBS
Higher aqueous solubility supports cell-based assay preparation.
Supplier data; confirm under experimental buffer conditions.
solubility trifluoroacetate salt formulation cell-based assay

Cellular Target Engagement in B Cells

In a cellular context, UNC2170 (30–100 µM) phenocopies the reduction in class switch recombination (CSR) observed in 53BP1-mutant B cells, while the inactive analog UNC2892 has no effect [1]. This cell-based functional assay demonstrates that the compound not only binds 53BP1 in biochemical assays but also engages the target in a cellular environment and disrupts its DNA repair function, a key criterion for chemical probe validation.

Cellular engagement
Supporting
UNC2170 suppresses CSR; UNC2892 no effect
Demonstrates functional 53BP1 antagonism in B cells.
Splenocyte class switch recombination assay, flow cytometry.
cell-based assay class switch recombination 53BP1 target engagement

UNC2170 Trifluoroacetate Optimal Applications


53BP1 DNA Damage Response Chemical Probe

With a validated IC50 of 29 µM and ≥17-fold selectivity over nine Kme reader proteins [1], UNC2170 trifluoroacetate is the compound of choice for dissecting 53BP1-specific functions in double-strand break repair, cell cycle checkpoint control, and chromatin dynamics. Its high aqueous solubility ensures reliable dosing in cell culture media without the need for organic co-solvents that could confound phenotypic readouts .

Negative Control Design with UNC2892

The availability of a structurally matched, fully inactive control compound (UNC2892) enables rigorous experimental design [1]. Researchers can procure both the active trifluoroacetate salt and UNC2892 to demonstrate that observed effects are specifically due to 53BP1 antagonism, satisfying the criteria for high-quality chemical biology studies.

Structure-Based Fragment Growing

The co-crystal structure of UNC2170 bound to the 53BP1 tandem tudor domain (PDB 4RG2) provides atomic-level detail of the binding mode, including the anchoring role of the tert-butylamine in the Kme pocket and the specific halogen interaction of the 3-bromo substituent [1]. This structural information enables rational fragment growing and optimization, making the compound a validated starting point for medicinal chemistry programs targeting 53BP1.

Assay Development & HTS Counter-Screens

The robust AlphaScreen and ITC data (IC50 29 µM, Kd 22 µM) [1] and the compound's stability in solution for up to 3 months at −20 °C make UNC2170 trifluoroacetate an ideal reference inhibitor for developing and validating new 53BP1 biochemical or biophysical assays, as well as for use as a positive control in high-throughput screening campaigns.

Application
Selection Property
Validation Focus
53BP1 DNA damage response studies
Selective for 53BP1 tudor domain over Kme readers
Cell-based DNA repair functional readouts
Negative control experimental design
Structurally matched inactive analog (UNC2892)
Specificity control for 53BP1-dependent phenotypes
Fragment-based ligand optimization
Co-crystal structure with target domain available
Structure-guided medicinal chemistry
Biochemical assay development
Reported binding profile (AlphaScreen, ITC)
Reference compound for assay validation
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